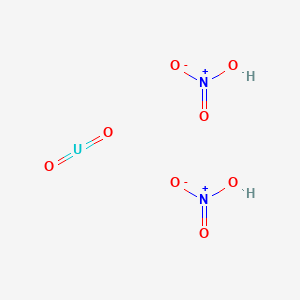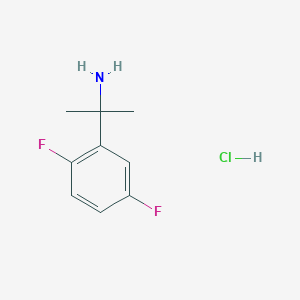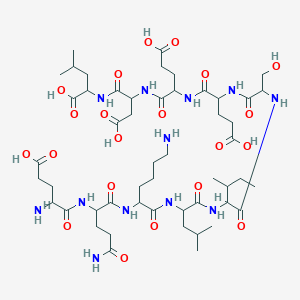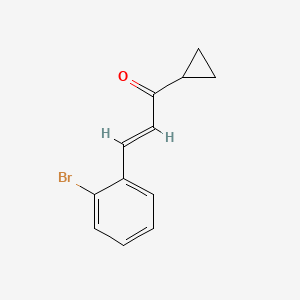
6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) is a synthetic analog of oxytocin, a peptide hormone and neuropeptide. Oxytocin is known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. The synthetic analogs of oxytocin are often designed to enhance or modify its biological activity for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific reaction conditions, such as the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product.
Industrial Production Methods
Industrial production of peptide analogs like 6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional steps such as purification by high-performance liquid chromatography (HPLC) and lyophilization.
Análisis De Reacciones Químicas
Types of Reactions
6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) can undergo various chemical reactions, including:
Oxidation: The thiol group in 3-mercaptopropanoic acid can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Functional groups in the peptide chain can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various coupling reagents like carbodiimides (e.g., EDC) and activating agents (e.g., HOBt).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of thiol groups can lead to the formation of disulfide-linked dimers or higher-order structures.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and physiological processes.
Medicine: Explored as a therapeutic agent for conditions related to oxytocin deficiency or dysregulation, such as autism, anxiety, and labor induction.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of 6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) involves binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the compound activates intracellular signaling pathways that lead to various physiological effects, such as uterine contractions, milk ejection, and social bonding behaviors.
Comparación Con Compuestos Similares
Similar Compounds
Oxytocin: The natural hormone with similar biological functions.
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.
Uniqueness
6-Carbaoxytocin,1-(3-mercaptopropanoic acid)-2-(4-ethyl-L-phenylalanine)-(9CI) is unique due to its specific modifications, which may enhance its stability, binding affinity, or selectivity for oxytocin receptors compared to other analogs.
Propiedades
Fórmula molecular |
C46H71N11O11S |
|---|---|
Peso molecular |
986.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H71N11O11S/c1-6-26(5)39-45(67)52-29(14-15-35(47)58)41(63)54-33(23-36(48)59)42(64)53-30(16-19-69-20-17-38(61)51-32(43(65)56-39)22-28-12-10-27(7-2)11-13-28)46(68)57-18-8-9-34(57)44(66)55-31(21-25(3)4)40(62)50-24-37(49)60/h10-13,25-26,29-34,39H,6-9,14-24H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,64)(H,54,63)(H,55,66)(H,56,65)/t26?,29?,30?,31-,32?,33?,34-,39?/m0/s1 |
Clave InChI |
JPYLEKXLHLKVBI-JZAODINOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
SMILES canónico |
CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)




![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)

![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)

![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)

![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
